molecular formula C18H16ClN3O2 B4509211 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4509211
M. Wt: 341.8 g/mol
InChI Key: MLBHXIKYVLSHTO-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a benzamide derivative featuring a benzimidazole core substituted with a tetrahydrofuran (THF) moiety at position 2 and a 4-chlorobenzamide group at position 3. Its molecular formula is C₁₉H₁₆ClN₃O₂, with a molecular weight of approximately 362.8 g/mol. Benzimidazole derivatives are widely studied for their pharmacological activities, including kinase inhibition and antimicrobial effects, making this compound a candidate for drug development .

Properties

IUPAC Name

4-chloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-12-5-3-11(4-6-12)18(23)20-13-7-8-14-15(10-13)22-17(21-14)16-2-1-9-24-16/h3-8,10,16H,1-2,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHXIKYVLSHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the tetrahydrofuran moiety and the chlorobenzamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and tetrahydrofuran ring are primary sites for hydrolysis:

Reaction Type Conditions Products Catalyst/Notes
Acidic HydrolysisHCl (6M), reflux, 12–24 hrs4-Chlorobenzoic acid + 2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-amineElevated temperatures accelerate cleavage of the amide bond .
Basic HydrolysisNaOH (2M), 80°C, 8–12 hrs4-Chlorobenzoate salt + free benzimidazole derivativeAlkaline conditions favor deprotonation of intermediates.
Tetrahydrofuran RingH2SO4 (conc.), RT, 2–4 hrsRing-opened diol derivativeAcid-catalyzed ring-opening proceeds via oxonium ion intermediate .

Substitution Reactions

The chloro substituent on the benzamide undergoes nucleophilic substitution:

Nucleophile Conditions Products Selectivity/Mechanism
Primary AminesDMF, K2CO3, 60°C, 6–8 hrs4-Amino-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamideSNAr mechanism favored by electron-withdrawing amide group .
ThiolsEtOH, NaH, RT, 12 hrs4-Sulfanylbenzamide derivativeThiolate ion acts as strong nucleophile under basic conditions .
MethoxideMeOH, NaOMe, reflux, 4 hrs4-Methoxybenzamide analogMethanol as solvent and nucleophile; moderate yields.

Electrophilic Aromatic Substitution

The benzimidazole core participates in electrophilic reactions:

Reagent Conditions Position Products
NitrationHNO3/H2SO4, 0°C, 1 hrC-4 or C-6Nitro-substituted benzimidazole (mixture of regioisomers) .
SulfonationH2SO4 (fuming), 50°C, 3 hrsC-5Sulfonic acid derivative
HalogenationBr2/FeBr3, CHCl3, RT, 2 hrsC-44-Bromo-benzimidazole analog

Oxidation and Reduction

Functional group transformations under redox conditions:

Reaction Reagents Products Notes
Amide ReductionLiAlH4, dry THF, 0°C, 2 hrs4-Chlorobenzylamine derivativeOver-reduction of amide to amine requires strict temperature control .
Benzimidazole OxidationKMnO4, H2O, 70°C, 4 hrsQuinazolinone derivativeMnO2 byproduct complicates purification .
THF OxidationmCPBA, CH2Cl2, RT, 12 hrsTetrahydrofuran-2-yl epoxideEpoxidation preserves stereochemistry.

Ring-Opening and Functionalization

The tetrahydrofuran moiety undergoes strain-driven reactions:

Reagent Conditions Products Mechanism
HBr (gas)CH2Cl2, 0°C, 1 hrBromohydrin derivativeAcid-catalyzed ring-opening with bromide nucleophile.
Grignard ReagentsRMgX, THF, reflux, 6 hrsAlkylated diolNucleophilic attack at the less hindered oxygen .
BF3·OEt2Benzene, RT, 3 hrsFriedel-Crafts adduct with aromatic systemsLewis acid facilitates electrophilic substitution .

Key Research Findings

  • Regioselectivity in Substitution : The chloro group’s position meta to the amide enhances its electrophilicity, enabling efficient SNAr reactions with amines (yields: 70–85%) .

  • Benzimidazole Stability : Under acidic conditions, the benzimidazole ring resists protonation due to electron donation from the tetrahydrofuran substituent, preserving its aromaticity .

  • Synthetic Utility : Ring-opening of tetrahydrofuran generates diol intermediates used in cross-coupling reactions, as demonstrated in palladium-catalyzed Suzuki-Miyaura couplings .

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is being investigated for its potential as an enzyme inhibitor and receptor modulator . Its structural components allow for interactions with various biological macromolecules, making it a candidate for drug development targeting specific diseases.

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant cytotoxic activity against cancer cell lines . For example, derivatives of benzimidazole have shown promise in inhibiting cell proliferation through mechanisms involving DNA intercalation and disruption of cellular signaling pathways .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is under exploration. Research into related benzimidazole derivatives has demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

StudyFindings
Sethi et al. (2017)Investigated the analgesic and anti-inflammatory activities of benzimidazole derivatives, highlighting significant effects attributed to chloro-substituted compounds .
Shankar et al. (2017)Reported that certain benzimidazole derivatives exhibited selective inhibition of COX-2 enzymes, indicating potential applications in pain management and inflammation control .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Benzamide Heterocyclic Core Additional Moieties Molecular Weight (g/mol) Potential Biological Activity
4-Chloro-N-[2-(THF-2-yl)-1H-benzimidazol-5-yl]benzamide 4-Cl Benzimidazole Tetrahydrofuran (THF) 362.8 Kinase inhibition, antimicrobial
4-Methoxy-N-[2-(THF-2-yl)-1H-benzimidazol-5-yl]benzamide 4-OCH₃ Benzimidazole Tetrahydrofuran (THF) 337.4 Enhanced solubility, anticancer
N-[2-(THF-2-yl)-1H-benzimidazol-5-yl]benzamide None Benzimidazole Tetrahydrofuran (THF) 307.3 Base structure for SAR studies
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide 4-Cl Piperidine-ethyl chain None 324.8 Hydrogen bonding, crystal stability
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)benzothiadiazol-4-amine 5-Cl Benzothiadiazole Imidazole 292.7 Muscle relaxant (tizanidine analogue)

Key Observations:

The methoxy group in 4-methoxy-N-[2-(THF-2-yl)-benzimidazol-5-yl]benzamide improves aqueous solubility, which may favor oral bioavailability .

Heterocyclic Core Modifications :

  • Replacing benzimidazole with benzothiadiazole (as in ) shifts activity toward muscle relaxation, highlighting the importance of the benzimidazole core in kinase targeting .
  • Piperidine-ethyl chains () introduce basic nitrogen atoms, enabling salt formation and improved crystallinity .

Role of Tetrahydrofuran (THF) :

  • The THF moiety in the target compound provides a rigid yet flexible structure, balancing conformational stability and adaptability for receptor binding. This contrasts with piperidine (), which adopts a chair conformation and participates in hydrogen bonding .

Functional Analogues with Diverse Heterocycles

Table 2: Comparison with Thiazole, Oxazole, and Triazole Derivatives

Compound Name Heterocycle Key Functional Groups Molecular Weight (g/mol) Applications
4-Chloro-N-(2-(1-methylindolin-5-yl)ethyl)benzamide Indoline 4-Cl, methylpiperazine 412.96 5-HT1A receptor antagonism
N-{5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl}-2-methylbenzamide Thiadiazole 4-Cl, methylbenzamide 349.8 Antimicrobial
4-Chloro-N-[2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide Oxazolo-pyridine 4-Cl, nitro group 411.8 Anticancer research

Key Observations:

  • Indoline-Piperazine Hybrids (): The addition of a piperazine group increases molecular weight and basicity, likely improving CNS targeting for neurological applications .

Research Findings and Implications

  • Synthetic Accessibility : Benzimidazole derivatives like the target compound are typically synthesized via condensation reactions, as seen in . The THF group is introduced early in the synthesis to ensure regioselectivity .
  • Biological Performance : The chloro substituent’s electron-withdrawing nature may stabilize the compound against oxidative metabolism, extending half-life compared to methoxy analogues .
  • Crystallography : X-ray diffraction (e.g., ) reveals that THF-containing compounds form fewer hydrogen bonds than piperidine derivatives, suggesting differences in solubility and formulation requirements .

Biological Activity

4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3O2C_{18}H_{16}ClN_{3}O_{2} with a molecular weight of 341.8 g/mol . The compound features a benzimidazole core, a tetrahydrofuran moiety, and a chloro substituent, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing benzimidazole derivatives often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity Description
AnticancerExhibits cytotoxic effects against various cancer cell lines.
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease pathways.
AntimicrobialMay show activity against certain bacterial strains.

The mechanism of action for this compound likely involves binding to specific proteins or enzymes within cells. This interaction can alter the activity of these targets, leading to downstream biological effects. Studies have shown that similar compounds can inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which could be relevant for this compound as well .

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds and their implications for drug discovery:

  • Anticancer Activity : A study on related benzimidazole derivatives demonstrated significant cytotoxicity against human cancer cell lines, with some compounds showing IC50 values in the low micromolar range . This suggests that this compound may similarly exhibit potent anticancer properties.
  • Enzyme Inhibition : Research into benzamide derivatives has indicated their potential as inhibitors of RET kinase, which is implicated in various cancers. Compounds with structural similarities to this compound have shown moderate to high potency in inhibiting RET kinase activity .
  • Antimicrobial Activity : Initial investigations into the antimicrobial properties of similar compounds suggest that modifications in the benzimidazole structure can enhance activity against specific pathogens . Further studies are needed to evaluate the spectrum of activity for this compound.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide, and how can the purity of the product be verified?

The synthesis typically involves coupling reactions between substituted benzimidazole intermediates and benzoyl chloride derivatives. For example, analogous compounds are synthesized via amide bond formation using pyridine as a solvent and base, followed by purification via column chromatography (e.g., recrystallization from methanol) . Purity verification employs thin-layer chromatography (TLC) and spectroscopic techniques such as 1^1H-NMR and 13^13C-NMR to confirm structural integrity. High-resolution mass spectrometry (HRMS) can validate molecular weight accuracy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}) and aromatic C-Cl bonds.
  • NMR : 1^1H-NMR resolves proton environments (e.g., tetrahydrofuran ring protons at δ 3.5–4.5 ppm), while 13^13C-NMR confirms carbon backbone connectivity.
  • X-ray crystallography : Determines absolute configuration, hydrogen bonding networks, and molecular packing. For example, similar benzamide derivatives crystallize in monoclinic systems (space group P21_1/n) with hydrogen bonds (e.g., O–H⋯N, C–H⋯O) stabilizing the lattice .

Q. What are the key considerations for optimizing reaction yields during the synthesis of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., pyridine) enhance nucleophilicity in amide coupling.
  • Temperature control : Room-temperature reactions minimize side products (e.g., hydrolysis of acyl chloride intermediates).
  • Stoichiometry : Equimolar ratios of benzimidazole and benzoyl chloride prevent excess reagent accumulation .

Advanced Research Questions

Q. How does the conformation of the tetrahydrofuran ring influence the molecular packing and hydrogen bonding network in the crystal structure?

The tetrahydrofuran ring adopts a puckered conformation, analogous to piperidine derivatives, with puckering parameters (e.g., q2q_2, φ2φ_2) influencing intermolecular interactions. For example, in related structures, chair conformations facilitate hydrogen bonds (e.g., O–H⋯N and C–H⋯O) that propagate along crystallographic axes, forming double-stranded chains. These interactions are critical for stabilizing the crystal lattice .

Q. What computational methods are recommended to model the interaction between this compound and bacterial phosphopantetheinyl transferases (PPTases)?

  • Molecular docking : Predicts binding poses using software like AutoDock Vina, focusing on interactions with PPTase active sites (e.g., hydrophobic pockets accommodating chlorophenyl groups).
  • Molecular dynamics (MD) simulations : Assess binding stability over time, particularly for trifluoromethyl-substituted analogs targeting bacterial proliferation pathways .
  • Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity with enzyme residues .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Dose-response profiling : Validate activity thresholds using orthogonal assays (e.g., enzymatic inhibition vs. bacterial growth curves).
  • Metabolic stability tests : Identify degradation products (e.g., 4-chlorobenzamide via UHPLC/MS/MS) that may interfere with bioactivity .
  • Structural analogs : Compare activity trends to isolate contributions from specific substituents (e.g., tetrahydrofuran vs. morpholine rings) .

Q. What strategies are effective for analyzing degradation pathways under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative stress and monitor decomposition via UHPLC/MS/MS. Major products may include hydrolyzed benzamides or oxidized derivatives.
  • Isotopic labeling : Track degradation mechanisms using 14^{14}C-labeled analogs.
  • Kinetic modeling : Derive rate constants for degradation steps to predict shelf-life .

Methodological Resources

Technique Application Example Reference
X-ray crystallographyResolve hydrogen bonding networks (e.g., O–H⋯N in monoclinic crystals)
Suzuki couplingCatalyze C–C bond formation using benzamide ligands (e.g., Pd-mediated aryl coupling)
UHPLC/MS/MSIdentify degradation products (e.g., 4-chlorobenzamide)
Molecular dockingPredict binding to bacterial PPTases or PPARδ receptors

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.